1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one
Description
Properties
CAS No. |
88786-26-9 |
|---|---|
Molecular Formula |
C16H14N2O2 |
Molecular Weight |
266.29 g/mol |
IUPAC Name |
1-phenyl-6,7,8,9-tetrahydro-4H-[1,2]oxazolo[5,4-c]isoquinolin-5-one |
InChI |
InChI=1S/C16H14N2O2/c19-15-12-9-5-4-8-11(12)13-14(18-20-16(13)17-15)10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2,(H,17,19) |
InChI Key |
IFAFDSUPFJFAOU-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)C3=C(NC2=O)ON=C3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
The synthesis of 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of Isoxazole Ring: The initial step involves the formation of the isoxazole ring through a cyclization reaction. This can be achieved by reacting hydroxylamine with a β-keto ester under acidic conditions.
Formation of Isoquinoline Moiety: The next step involves the construction of the isoquinoline moiety. This can be done through a Pictet-Spengler reaction, where an aromatic aldehyde reacts with an amine in the presence of an acid catalyst.
Fusion of Rings: The final step involves the fusion of the isoxazole and isoquinoline rings. This can be achieved through a cyclization reaction, where the intermediate compounds undergo intramolecular cyclization under specific conditions.
Industrial production methods for this compound may involve optimization of these synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques.
Chemical Reactions Analysis
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, where the phenyl group or other functional groups are oxidized to form new products. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be used to reduce specific functional groups within the compound. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced by other atoms or groups. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenyl group can lead to the formation of phenolic derivatives, while reduction of the isoxazole ring can lead to the formation of amine derivatives.
Scientific Research Applications
1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one has various scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex organic molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in the study of enzyme interactions and receptor binding. Its unique structure allows it to interact with specific biological targets.
Medicine: The compound has potential applications in medicinal chemistry, particularly in the development of new drugs. Its unique structure and chemical properties make it a promising candidate for drug discovery.
Industry: The compound has potential applications in the chemical industry, particularly in the production of specialty chemicals and materials. Its unique structure and chemical properties make it a valuable intermediate for industrial processes.
Mechanism of Action
The mechanism of action of 1-Phenyl-6,7,8,9-tetrahydroisoxazolo[5,4-c]isoquinolin-5(4H)-one involves its interaction with specific molecular targets and pathways. The compound can bind to specific receptors or enzymes, leading to changes in their activity. For example, the compound may act as an agonist or antagonist at specific receptors, leading to changes in cellular signaling pathways. The specific molecular targets and pathways involved depend on the specific application and context.
Comparison with Similar Compounds
Table: Comparative Physicochemical Data
Key Findings :
- HYDAMTIQ (a thieno[2,3-c]isoquinolinone derivative) exhibits potent PARP inhibition, reducing neuronal damage in stroke models with IC50 values comparable to clinical candidates .
- Isoxazoloquinolinones lack direct biological data in the evidence but are hypothesized to have CNS activity due to structural similarity to HYDAMTIQ .
Reaction Selectivity and Structural Influence
- Aldehyde Substituents: Bulky or electron-deficient aldehydes favor [5,4-b]-isoxazoloquinolinone formation, while salicylic aldehydes lead to competing xanthenone byproducts .
- Activation Methods: Microwave irradiation optimizes isoxazoloquinolinone purity (75% yield), whereas ultrasonication in EtOH-Et3N exclusively yields xanthenones .
- Heteroatom Effects : Replacing isoxazole with thiophene (as in HYDAMTIQ) enhances metabolic stability and bioavailability, critical for therapeutic applications .
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